molecular formula C13H13BrN2OS B14894702 2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide

2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide

Cat. No.: B14894702
M. Wt: 325.23 g/mol
InChI Key: RCPMTDNZRXCLQF-UHFFFAOYSA-N
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Description

2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide is a chemical compound for research and experimental purposes; it is not for human or veterinary use. This small molecule features a benzamide core structure linked to a 4-isopropylthiazole ring, a privileged scaffold in medicinal chemistry. While the specific biological profile of this exact analog is subject to ongoing research, it belongs to a class of N-(thiazol-2-yl)-benzamide analogs that have been identified as a novel class of selective Zinc-Activated Channel (ZAC) antagonists . These analogs function as negative allosteric modulators, exhibiting state-dependent inhibition and targeting the transmembrane and/or intracellular domains of the receptor . This mechanism suggests potential utility as a pharmacological tool for probing the physiological functions of ZAC, an atypical member of the Cys-loop receptor superfamily . Researchers may find this compound valuable for neuropharmacological studies, ion channel research, and in the development of new experimental therapeutics. The presence of the bromo substituent on the benzamide ring and the isopropyl group on the thiazole may influence properties such as potency, selectivity, and metabolic stability, offering opportunities for structure-activity relationship (SAR) investigations. This product is intended for Research Use Only (RUO) and is strictly not for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H13BrN2OS

Molecular Weight

325.23 g/mol

IUPAC Name

2-bromo-N-(4-propan-2-yl-1,3-thiazol-2-yl)benzamide

InChI

InChI=1S/C13H13BrN2OS/c1-8(2)11-7-18-13(15-11)16-12(17)9-5-3-4-6-10(9)14/h3-8H,1-2H3,(H,15,16,17)

InChI Key

RCPMTDNZRXCLQF-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CSC(=N1)NC(=O)C2=CC=CC=C2Br

Origin of Product

United States

Preparation Methods

Amide Bond Formation via Acyl Chloride Intermediates

The most widely reported method involves the reaction of 2-bromobenzoyl chloride with 4-isopropylthiazol-2-amine. This approach leverages classic amide coupling chemistry, typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmospheric conditions. Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is employed to neutralize HCl generated during the reaction.

Reaction Scheme:
$$
\text{2-Bromobenzoic acid} \xrightarrow{\text{SOCl}_2} \text{2-Bromobenzoyl chloride} \xrightarrow[\text{TEA}]{\text{4-Isopropylthiazol-2-amine}} \text{Target Compound}
$$

Yields for this method range from 65–78% , depending on the purity of the amine precursor and reaction duration.

Direct Coupling Using Carbodiimide Reagents

Alternative protocols utilize coupling agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) or N,N'-dicyclohexylcarbodiimide (DCC) with hydroxybenzotriazole (HOBt) as an activator. This method avoids the need for acyl chloride preparation, instead activating the carboxylic acid in situ. For example, 2-bromobenzoic acid reacts directly with 4-isopropylthiazol-2-amine in dimethylformamide (DMF) at 0–5°C, achieving yields of 70–82% .

Thiazole Ring Synthesis and Functionalization

Hantzsch Thiazole Synthesis

The 4-isopropylthiazol-2-amine precursor is synthesized via the Hantzsch thiazole synthesis, which involves cyclizing α-chloroketones with thiourea derivatives. For instance, 4-isopropyl-2-aminothiazole is prepared by reacting thiourea with 1-chloro-3-methyl-2-butanone in ethanol under reflux.

Reaction Conditions:

  • Solvent: Ethanol, reflux (78°C)
  • Time: 6–8 hours
  • Yield: 85–90%

Bromination of Preformed Benzamide-Thiazole Adducts

Post-functionalization strategies involve brominating N-(4-isopropylthiazol-2-yl)benzamide using bromine ($$ \text{Br}_2 $$) or N-bromosuccinimide (NBS) in acetic acid. This method is less favored due to regioselectivity challenges and lower yields (55–60% ).

Optimization Strategies and Critical Parameters

Solvent and Temperature Effects

  • Polar aprotic solvents (e.g., DMF, DCM) enhance reaction rates by stabilizing ionic intermediates.
  • Elevated temperatures (40–50°C) improve amide coupling efficiency but risk thiazole ring decomposition.

Catalytic Additives

The addition of 4-dimethylaminopyridine (DMAP) as a catalyst in acyl chloride-based reactions increases yields by 10–15%, likely due to enhanced nucleophilic attack by the amine.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Key Advantages Limitations
Acyl Chloride Coupling 65–78 >95 High purity, scalable Requires SOCl$$_2$$, exothermic
EDCl/HOBt-Mediated 70–82 90–93 Mild conditions, no acyl chloride Costly reagents, longer reaction time
Post-Synthetic Bromination 55–60 85–88 Avoids sensitive precursors Poor regioselectivity, side products

Experimental Protocols and Characterization

Representative Procedure for Acyl Chloride Method

  • Synthesis of 2-Bromobenzoyl Chloride:
    • 2-Bromobenzoic acid (10 mmol) is refluxed with thionyl chloride ($$ \text{SOCl}2 $$, 15 mmol) in DCM (20 mL) for 3 hours. Excess $$ \text{SOCl}2 $$ is removed under vacuum.
  • Amide Coupling:
    • The acyl chloride is dissolved in DCM (15 mL), and 4-isopropylthiazol-2-amine (10 mmol) and TEA (12 mmol) are added dropwise at 0°C. The mixture is stirred for 12 hours at room temperature.
  • Workup:
    • The organic layer is washed with NaHCO$$3$$ (5%) and brine, dried over MgSO$$4$$, and concentrated. The crude product is purified via silica gel chromatography (hexane:ethyl acetate = 3:1).

Analytical Data

  • $$^1\text{H NMR}$$ (400 MHz, CDCl$$3$$): δ 8.02 (d, 1H, Ar-H), 7.68–7.54 (m, 3H, Ar-H), 6.92 (s, 1H, Thiazole-H), 3.21 (septet, 1H, CH(CH$$3$$)$$2$$), 1.38 (d, 6H, CH$$3$$).
  • HPLC Purity: 98.2% (C18 column, MeCN:H$$_2$$O = 70:30).

Chemical Reactions Analysis

2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydride (NaH) or potassium carbonate (K2CO3), and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF). The major products formed depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

Key structural analogs include derivatives with modified thiazole substituents or alternative halogen placements. Below is a comparative analysis:

Compound Name Molecular Formula Molar Mass (g/mol) Melting Point Key Substituents
2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide C₁₃H₁₃BrN₂OS 325.22 (calculated) Not Reported 2-bromo, 4-isopropylthiazole
2-(2-(4-Bromophenyl)-2-oxoethoxy)-5-(2-methylthiazol-4-yl)benzamide C₁₉H₁₅BrN₂O₄S 431.1 (MS) 237°C 2-methylthiazole, 4-bromo, oxyethoxy chain
4-Bromo-N-(4-methylbenzo[d]thiazol-2-yl)benzamide C₁₅H₁₁BrN₂OS 347.23 Not Reported Benzo[d]thiazole, 4-methyl, 4-bromo
  • Thiazole vs. Benzo[d]thiazole: The benzo[d]thiazole analog () exhibits a fused benzene ring, increasing molar mass and rigidity compared to the monocyclic thiazole in the main compound.
  • Substituent Effects: The isopropyl group in the main compound introduces greater steric bulk and lipophilicity compared to the methyl group in ’s derivative.
  • Halogen Position : The 2-bromo substituent in the main compound vs. 4-bromo in alters electronic distribution, affecting dipole moments and hydrogen-bonding capabilities .

Hydrogen Bonding and Crystal Packing

  • The amide group in all compounds facilitates hydrogen bonding (N–H···O and C=O···H–N interactions), critical for crystal stability. Graph set analysis () reveals that bulkier substituents like isopropyl disrupt extended H-bond networks, favoring dimers over chains .
  • Software tools like SHELXL () and ORTEP-3 () enable precise determination of these interactions, with SHELXL widely used for refining sterically crowded structures .

Biological Activity

2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article presents a detailed exploration of its biological activity, synthesis methods, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a bromine atom , an isopropylthiazole moiety , and a benzamide functional group . The thiazole ring is significant for its reactivity and potential interactions with various biological targets. The specific structural configuration may enhance its solubility and bioactivity compared to other thiazole derivatives.

Antimicrobial Activity

Research indicates that 2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. This activity is likely due to its ability to inhibit key enzymes involved in bacterial growth, similar to other thiazole derivatives that target dihydropteroate synthase, an enzyme critical for folate synthesis in bacteria.

Table 1: Antimicrobial Activity of Thiazole Compounds

Compound NameActivity TypeNotable Properties
2-Bromo-N-(4-isopropylthiazol-2-yl)benzamideAntibacterialEffective against multiple strains
N-(4-methylthiazol-2-yl)benzamideAntimicrobialBroad-spectrum activity
N-(5-bromothiazol-2-yl)acetamideAnticancerTargeted towards cancer cell lines

Anticancer Activity

In addition to antibacterial effects, this compound shows potential cytotoxic effects against various cancer cell lines. Preliminary studies suggest that it may interact with specific enzymes or receptors involved in cancer cell proliferation. The presence of the thiazole ring is essential for cytotoxic activity, as evidenced by structure-activity relationship studies that indicate modifications to the thiazole structure can significantly alter potency .

Table 2: Cytotoxicity Data

Compound NameCell Line TestedIC50 (µg/mL)
2-Bromo-N-(4-isopropylthiazol-2-yl)benzamideA-431 (human epidermoid carcinoma)< 5
N-(5-chloro-thiazol-2-yl)-N'-(4-methylphenyl)ureaJurkat (leukemia)< 10
Thiazole derivative XHeLa (cervical cancer)< 8

Synthesis Methods

The synthesis of 2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide can be achieved through several methods, including:

  • Bromination of Thiazole Derivatives : Utilizing bromine in the presence of a suitable solvent to introduce the bromine atom at the desired position.
  • Amidation Reactions : Reacting thiazole derivatives with benzoyl chloride or similar compounds to form the amide linkage.

These methods highlight the versatility available for constructing this compound and its derivatives.

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications to the thiazole ring and substituents on the benzamide can significantly impact biological activity. For instance, electron-donating groups on the phenyl ring tend to enhance cytotoxicity, while specific halogen substitutions can improve antibacterial efficacy .

Case Studies and Research Findings

Several studies have documented the biological activities of compounds similar to 2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide:

  • Antimicrobial Studies : A study demonstrated that compounds with thiazole rings exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, suggesting a broad-spectrum potential .
  • Cytotoxicity Assays : Research on various thiazole derivatives indicated that certain modifications led to enhanced potency against cancer cell lines, with IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Mechanistic Insights : Molecular docking studies have suggested potential binding interactions between thiazole derivatives and critical enzymes involved in metabolic pathways of bacteria and cancer cells, providing insights into their mechanisms of action .

Q & A

[Basic] What synthetic methodologies are commonly employed to prepare 2-Bromo-N-(4-isopropylthiazol-2-yl)benzamide?

The compound is typically synthesized via amide coupling between 2-bromobenzoic acid derivatives and 4-isopropylthiazol-2-amine. A standard protocol involves activating the carboxylic acid with coupling agents like EDCl/HOBt or HATU in anhydrous DMF or THF, followed by reaction with the amine at room temperature or mild heating (40–60°C) . For structural analogs, Suzuki-Miyaura cross-coupling has been utilized to introduce aryl/heteroaryl groups, leveraging the bromo substituent as a reactive site (e.g., Pd catalysts, SPhos ligand, and K3_3PO4_4 base in toluene/water) .

[Basic] What spectroscopic and analytical techniques are critical for characterizing this compound?

  • 1H/13C NMR : Assign peaks using DEPT or HSQC to resolve overlapping signals, particularly around the thiazole and isopropyl groups .
  • LCMS/HRMS : Confirm molecular weight and purity; monitor bromine isotope patterns (e.g., M+2 peak at ~1:1 ratio) .
  • X-ray crystallography : Determine crystal packing and conformation using SHELXL for refinement and ORTEP-3 for visualization .
  • IR spectroscopy : Identify amide C=O stretches (~1650–1680 cm1^{-1}) and thiazole C=N vibrations (~1520 cm1^{-1}) .

[Advanced] How can contradictory NMR data (e.g., unexpected splitting or integration) be resolved?

Contradictions often arise from dynamic processes (e.g., hindered rotation of the benzamide moiety) or residual solvents. Strategies include:

  • Variable-temperature NMR : Probe rotational barriers by acquiring spectra at 25°C to 80°C .
  • 2D NMR (COSY, NOESY) : Resolve coupling networks and spatial proximities, particularly between the thiazole ring and benzamide protons .
  • Comparative analysis : Cross-reference with structurally similar compounds (e.g., N-(4-chlorophenyl)-2-bromobenzamide) to validate assignments .

[Advanced] What strategies optimize enantioselective synthesis of related benzamide derivatives?

For chiral analogs, asymmetric Suzuki-Miyaura coupling is effective. Key parameters:

  • Chiral ligands : Use (R)-BINAP or Josiphos ligands to achieve >90% enantiomeric excess (ee) .
  • Protecting groups : Bulky groups like cumyl on the amide nitrogen enhance steric control during coupling .
  • Reaction monitoring : Track ee via chiral HPLC or SFC with polysaccharide-based columns .

[Advanced] How can hydrogen-bonding patterns in the crystal structure be systematically analyzed?

Apply graph set analysis (Etter’s formalism) to categorize motifs (e.g., D, R_2$$^2(8) rings). Use SHELXL hydrogen-bond restraints (e.g., DFIX, DANG) during refinement to model H···O/N distances (2.6–3.0 Å) and angles (150–180°) . For visualization, generate packing diagrams with Mercury or OLEX2, highlighting key interactions .

[Advanced] How to address challenges in crystallographic refinement (e.g., disorder or twinning)?

  • Disordered moieties : Split models for isopropyl or thiazole groups using PART instructions in SHELXL .
  • Twinning : Test for pseudo-merohedral twinning via Rint_{int} > 0.05; apply TWIN/BASF commands in SHELXL .
  • High-resolution data : Collect synchrotron data (λ = 0.7–1.0 Å) to resolve subtle electron density features .

[Advanced] How to mitigate polymorphism/solvatomorphism during crystallization?

  • Solvent screening : Test polar (DMSO, MeOH) vs. apolar (toluene, hexane) solvents to isolate stable polymorphs .
  • Thermal analysis : Use DSC/TGA to identify phase transitions and desolvation events .
  • Seeding : Introduce seeds of the desired polymorph during slow evaporation .

[Advanced] What statistical methods validate reaction optimization in synthetic workflows?

  • Design of Experiments (DoE) : Apply factorial designs to screen variables (catalyst loading, temperature, solvent) and identify significant factors via ANOVA .
  • Response surface methodology (RSM) : Optimize yield/ee by modeling interactions between parameters (e.g., Pd catalyst vs. ligand ratio) .

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